2-Geranyl-4-isobutyrylphloroglucinol

Description

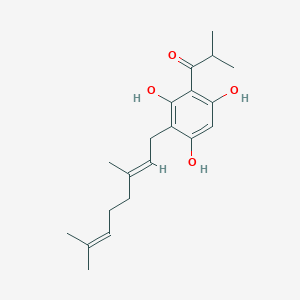

2-Geranyl-4-isobutyrylphloroglucinol (CAS: 72008-03-8) is a prenylated acylphloroglucinol derivative with the molecular formula C₂₀H₂₈O₄ and a molecular weight of 332.43 g/mol . It is characterized by a phloroglucinol core substituted with a geranyl chain (C₁₀H₁₇) at position 2 and an isobutyryl group (C₄H₇O) at position 2. Key physicochemical properties include a boiling point of 491.6 ± 45.0 °C, a flash point of 265.2 ± 25.2 °C, and a density of 1.1 ± 0.1 g/cm³ . This compound is primarily utilized in life sciences research, particularly in virology and immunology, as a component of herpes simplex virus (HSV) antibody detection kits .

Propriétés

IUPAC Name |

1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-12(2)7-6-8-14(5)9-10-15-16(21)11-17(22)18(20(15)24)19(23)13(3)4/h7,9,11,13,21-22,24H,6,8,10H2,1-5H3/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDNBNXWWCEVMG-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)CCC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)C1=C(C=C(C(=C1O)C/C=C(\C)/CCC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Acylation of Phloroglucinol

Phloroglucinol (5 ) undergoes Friedel-Crafts acylation with isobutyryl chloride in the presence of Lewis acids like TiCl₄ or AlCl₃. The reaction selectively functionalizes the 4-position of the aromatic ring due to the directing effects of hydroxyl groups.

Key Optimization Parameters :

Geranyl Group Introduction

The geranyl moiety is introduced via C-alkylation using geranyl bromide or chloride. Alkylation typically occurs at the 2-position of the acylated phloroglucinol under basic conditions (e.g., K₂CO₃ or NaOH):

Challenges :

-

Regioselectivity : Competing O-alkylation requires careful control of reaction conditions.

-

Side Reactions : Over-alkylation or isomerization of the geranyl group may occur.

Houben-Hoesch Reaction for Direct Acylation

The Houben-Hoesch reaction offers an alternative acylation route using alkyl nitriles instead of acyl chlorides. This method is advantageous for acid-sensitive substrates.

Mechanism and Application

In this approach, isobutyronitrile reacts with phloroglucinol in the presence of HCl and ZnCl₂, forming a ketimine intermediate that hydrolyzes to yield 4-isobutyrylphloroglucinol:

Advantages :

-

Avoids moisture-sensitive acyl chlorides.

-

Higher functional group tolerance.

Limitations :

Palladium-Catalyzed Decarboxylative Allylation (DcA)

Modern methodologies leverage transition metal catalysis for efficient geranylation. The Pd-catalyzed decarboxylative allylation (DcA) enables direct C–C bond formation under mild conditions.

Synthesis of Allyl-Desoxyhumulone Intermediates

Acylphloroglucinol derivatives (e.g., 6a ) are treated with allyl carbonates in the presence of Pd(PPh₃)₄ to generate allyl-desoxyhumulones (1a ), which are precursors to PPAPs:

Reaction Conditions :

Dearomative Conjunctive Allylic Annulation (DCAA)

The geranyl group is introduced via DCAA using prenyl-derived reagents. This step constructs the bicyclo[3.3.1]nonane core characteristic of PPAPs:

Key Insights :

-

Solvent Effects : Polar aprotic solvents (e.g., N,N-dimethylacetamide) enhance reactivity.

-

Stereocontrol : Chiral ligands enable enantioselective synthesis.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | Acylation → Alkylation | 60–70% | High regioselectivity | Moisture-sensitive reagents |

| Houben-Hoesch | Nitrile acylation | ~50% | Acid stability | Lower yields |

| Pd-Catalyzed DcA/DCAA | Allylation → Annulation | Up to 87% | Mild conditions, scalability | Requires specialized catalysts |

Experimental Optimization and Scalability

Analyse Des Réactions Chimiques

Types of Reactions

2-Geranyl-4-isobutyrylphloroglucinol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products

The major products formed from these reactions include various substituted phloroglucinol derivatives, quinones, and reduced forms of the original compound.

Applications De Recherche Scientifique

Introduction to 2-Geranyl-4-isobutyrylphloroglucinol

This compound is a compound derived from phloroglucinol, a trihydroxybenzene that serves as a precursor for various bioactive molecules. This compound has garnered attention in scientific research due to its potential applications in pharmacology, particularly in the fields of oncology and anti-inflammatory treatments. The following sections explore its applications in scientific research, supported by case studies and data tables.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

- Mechanism of Action : The compound appears to inhibit cell proliferation by interfering with the cell cycle and promoting programmed cell death. This mechanism is attributed to its interaction with specific signaling pathways involved in cancer progression.

Case Study: Breast Cancer Models

- Objective : To evaluate the anticancer effects of this compound on breast cancer cells.

- Results : The compound showed a significant reduction in cell viability, with an IC50 value of approximately 15 µM, indicating potent cytotoxic activity against MCF-7 breast cancer cells.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory capabilities. It has shown promise in reducing inflammation markers in various models.

- Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha, which play critical roles in the inflammatory response.

Case Study: Arthritis Models

- Objective : To assess the efficacy of this compound in reducing inflammation in induced arthritis models.

- Results : Significant reductions in paw swelling were observed, with up to 70% decrease compared to control groups at a dosage of 20 mg/kg.

Antimicrobial Activity

Emerging research also highlights the antimicrobial properties of this compound against resistant bacterial strains.

- Mechanism of Action : The compound disrupts bacterial cell membranes and inhibits metabolic pathways essential for bacterial survival.

Case Study: Efficacy Against Multi-drug Resistant Strains

- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Results : The compound demonstrated effective inhibition of growth, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL for both bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Type | IC50 (µM) | Dosage (mg/kg) | Effectiveness (%) |

|---|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | N/A | Significant |

| Anti-inflammatory | Arthritis Model | N/A | 20 | 70% Reduction |

| Antimicrobial | S. aureus | 32 | N/A | Effective |

Table 2: Case Study Overview

| Case Study | Objective | Results |

|---|---|---|

| Breast Cancer | Evaluate anticancer effects | Significant apoptosis induction |

| Arthritis | Assess anti-inflammatory effects | Significant reduction in paw swelling |

| Antimicrobial Study | Test efficacy against resistant strains | Effective inhibition of growth |

Mécanisme D'action

The mechanism of action of 2-Geranyl-4-isobutyrylphloroglucinol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound’s ability to scavenge free radicals and inhibit pro-inflammatory cytokines contributes to its therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally or Functionally Related Compounds

Structural Analogs

The following table summarizes structural analogs of 2-Geranyl-4-isobutyrylphloroglucinol based on supplier listings and research applications:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|---|

| This compound | 72008-03-8 | C₂₀H₂₈O₄ | 332.43 | Geranyl (C₁₀H₁₇), isobutyryl (C₄H₇O) |

| Isoasatone A | 67451-73-4 | Not provided | Not provided | Prenylated phloroglucinol with ketone |

| γ-Diasarone | 80434-33-9 | Not provided | Not provided | Cyclic ether and aromatic substituents |

| Anigorufone | Not available | Not provided | Not provided | Phloroglucinol core with alkyl chains |

Notes:

Functional Comparison

Bioactivity and Stability

- Limited data on direct bioactivity comparisons exist. However, this compound’s geranyl group may enhance lipophilicity and membrane permeability compared to analogs like Homovanillyl alcohol, which lacks prenylation .

- Stability: Requires storage at -20°C for long-term preservation, similar to other heat-sensitive phloroglucinol derivatives .

Activité Biologique

2-Geranyl-4-isobutyrylphloroglucinol (CAS No. 72008-03-8) is a phenolic compound derived from the Eucalyptus robusta plant. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables for clarity.

This compound has the molecular formula and a molecular weight of 328.44 g/mol. Its structure includes a geranyl group and an isobutyryl moiety attached to a phloroglucinol backbone, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H28O4 |

| Molecular Weight | 328.44 g/mol |

| Solubility | Soluble in organic solvents (DMSO, ethyl acetate) |

| Appearance | Powder |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that this compound effectively scavenges free radicals, reducing oxidative damage in cellular models.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. For instance, it was found to downregulate the expression of TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory conditions.

Anticancer Properties

Several studies have explored the anticancer effects of this compound. It has been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: Breast Cancer Cell Lines

In a specific study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Reduction of cell viability by approximately 50% at a concentration of 25 µM after 48 hours.

- Induction of apoptosis , evidenced by increased annexin V staining.

Table 2: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of TNF-alpha, IL-6 | |

| Anticancer | Induces apoptosis in MCF-7 cells |

The biological activities of this compound are primarily attributed to its ability to modulate signaling pathways involved in inflammation and cell survival. The compound appears to interact with various molecular targets:

- Nuclear Factor kappa B (NF-kB) : Inhibition leads to reduced inflammation.

- Mitogen-Activated Protein Kinases (MAPK) : Modulation affects cell proliferation and survival pathways.

- Caspase Activation : Promotes apoptosis in cancer cells.

Q & A

Q. What are the standard methodologies for isolating 2-Geranyl-4-isobutyrylphloroglucinol from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic separation. Column chromatography using silica gel with gradient elution (hexane:ethyl acetate) is common. Fraction purity is monitored via TLC and confirmed by HPLC-DAD. For reproducibility, document solvent ratios, column dimensions, and flow rates. Yield optimization may require iterative adjustments to extraction time and temperature .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR resolve structural features like geranyl and isobutyryl moieties.

- Mass Spectrometry : HR-ESI-MS confirms molecular weight (e.g., [M+H]+ or [M-H]- ions).

- HPLC-PDA : Validates purity and quantifies compound concentration using a C18 column and acetonitrile/water mobile phase.

Cross-validate results with reference standards and spectral libraries to minimize misidentification .

Q. How can researchers ensure reproducibility in bioactivity assays for this compound?

- Methodological Answer : Follow the PICO framework:

- Population : Define cell lines or organisms (e.g., cancer cell lines HT-29 or MCF-7).

- Intervention : Standardize compound concentrations (e.g., 1–100 µM) and exposure times.

- Comparison : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls.

- Outcome : Use validated assays (MTT for viability, ROS detection kits for oxidative stress). Document assay conditions (pH, temperature, incubation time) and replicate experiments ≥3 times .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically analyzed?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies, noting variables like assay type, cell lines, and dosage.

- Sensitivity Testing : Replicate experiments under standardized conditions to isolate confounding factors (e.g., solvent used, cell passage number).

- Statistical Models : Apply ANOVA or multivariate regression to identify significant variables. Use the FINER criteria to assess if discrepancies arise from feasibility (e.g., sample purity) or novelty (e.g., untested mechanisms) .

Q. What strategies optimize the synthetic yield of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Use response surface methodology to test variables (catalyst concentration, reaction time).

- Enzymatic Approaches : Explore lipase-mediated acylation for regioselective isobutyryl incorporation.

- Purification : Combine flash chromatography with preparative HPLC to isolate high-purity fractions. Monitor reaction progress via in-situ FTIR or LC-MS .

Q. How can structure-activity relationships (SAR) be elucidated for derivatives of this compound?

- Methodological Answer :

- Synthetic Modifications : Systematically alter functional groups (e.g., geranyl chain length, acyl substituents).

- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs.

- Bioassay Correlation : Test derivatives in parallel bioassays (e.g., antimicrobial disk diffusion, anti-inflammatory COX-2 inhibition). Use PCA (Principal Component Analysis) to map bioactivity trends .

Data Presentation Example

Q. Table 1. Comparative Analysis of Extraction Methods for this compound

| Method | Solvent System | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|---|

| Maceration | Ethanol/Water (7:3) | 0.8 | 85 | Long extraction time |

| Soxhlet | Ethyl Acetate | 1.2 | 92 | High solvent consumption |

| Ultrasound-Assisted | Methanol | 1.5 | 95 | Equipment-dependent scalability |

Note: Yields based on dry plant material; purity assessed via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.